

Physicochemical Properties of Benzoxazole-5-Carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Benzoxazole-5-carboxylic acid

Cat. No.: B157301

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of benzoxazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document outlines its fundamental chemical and physical data, details common experimental protocols for property determination, and explores its relevance in targeting significant signaling pathways in drug discovery.

Core Physicochemical Properties

Benzoxazole-5-carboxylic acid is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a carboxylic acid substituent at the 5-position.^[1] Its chemical structure and properties make it a valuable scaffold in the development of novel therapeutic agents.

Structure and Identifiers:

- IUPAC Name: 1,3-benzoxazole-5-carboxylic acid
- CAS Number: 15112-41-1
- Molecular Formula: C₈H₅NO₃^[1]
- SMILES: O=C(O)c1cc2nocc2cc1

- InChI Key: WJBOXEGAWJHKIM-UHFFFAOYSA-N

The key quantitative physicochemical properties of benzoxazole-5-carboxylic acid are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	163.13 g/mol	[1]
Melting Point	241-242 °C	[2]
Boiling Point	350.1 ± 15.0 °C (Predicted)	[2]
Density	1.455 g/cm ³	[2]
pKa	3.50 ± 0.30 (Predicted)	[2]
Appearance	Off-white to light yellow solid	[2]

Experimental Protocols

Detailed and reproducible methodologies are critical for the characterization of compounds in a drug development pipeline. The following sections describe standard experimental protocols for the synthesis of benzoxazole-5-carboxylic acid and the determination of its key physicochemical parameters.

Synthesis of Benzoxazole-5-carboxylic Acid

A common laboratory-scale synthesis of benzoxazole-5-carboxylic acid involves the cyclization of 3-amino-4-hydroxybenzoic acid with an orthoformate.

Procedure:

- Combine 3-amino-4-hydroxybenzoic acid with trimethyl orthoformate under an inert argon atmosphere.
- Heat the reaction mixture at 65°C for approximately 2 hours.
- Upon completion, cool the mixture to room temperature.

- Filter the cooled mixture and wash the collected solid with hexane.
- Concentrate the filtrate under vacuum to yield the benzoxazole-5-carboxylic acid product as a solid.

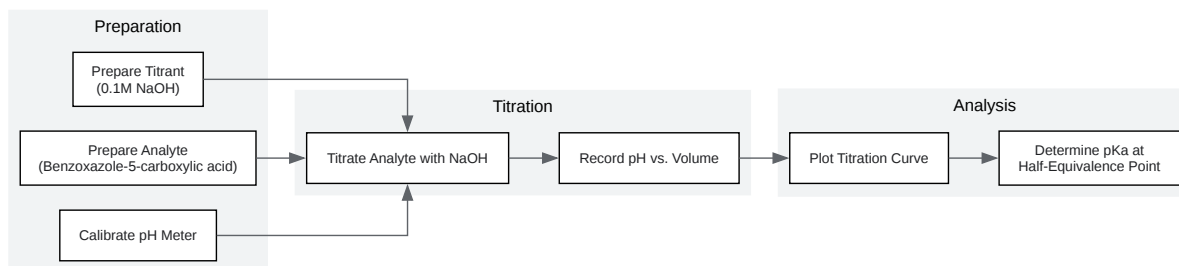
Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing a molecule's ionization state and subsequent absorption and distribution. Potentiometric titration is a standard method for its determination.

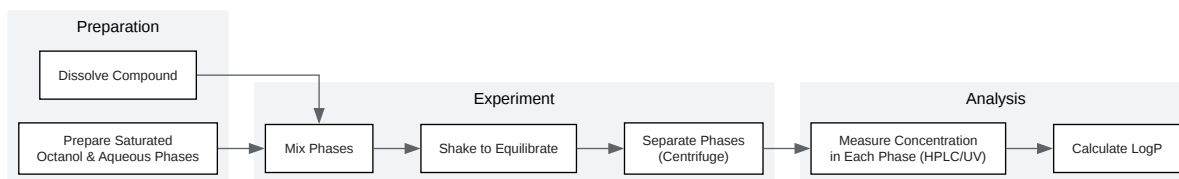
Methodology:

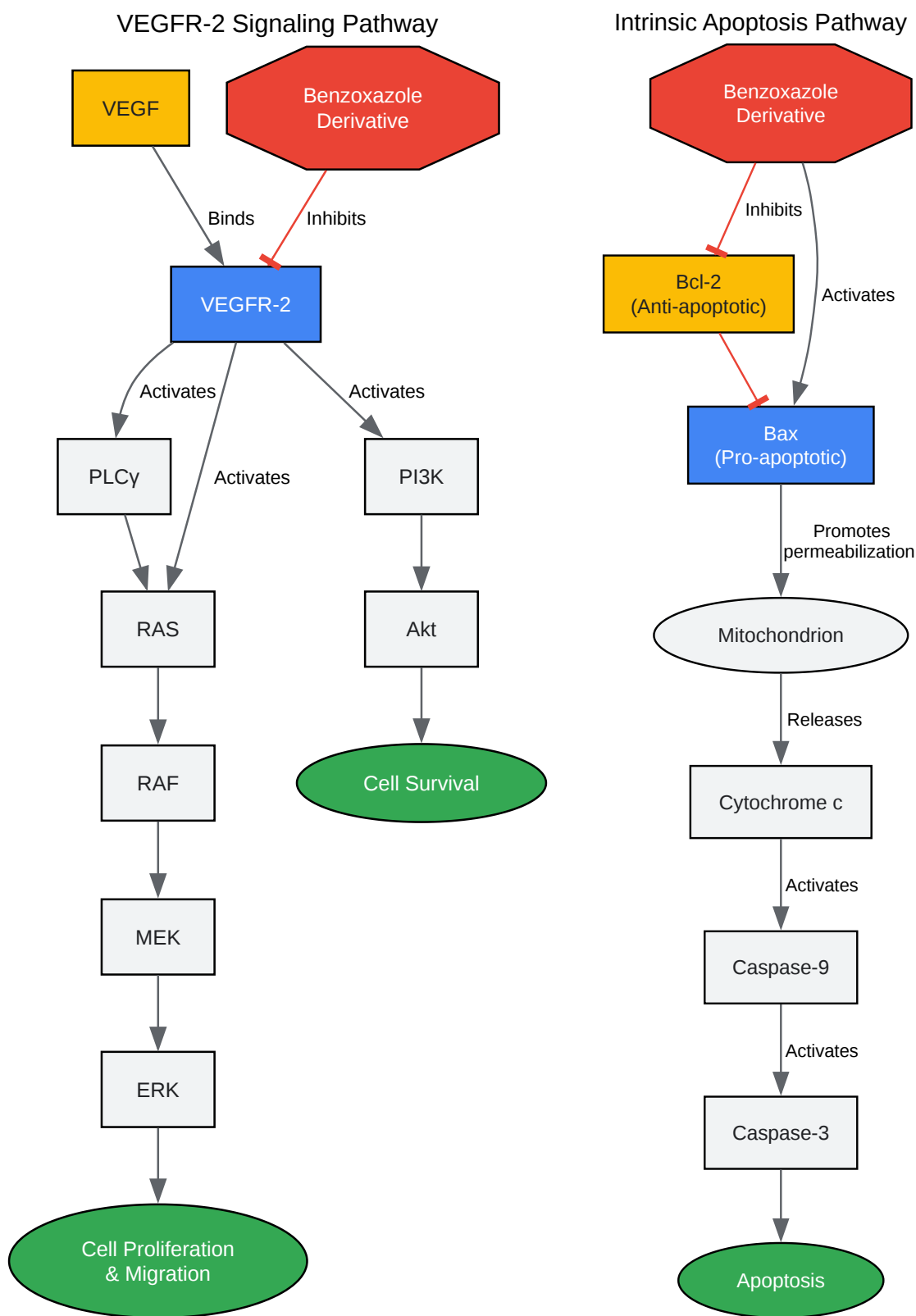
- **Calibration:** Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).
- **Sample Preparation:** Dissolve an accurately weighed quantity of benzoxazole-5-carboxylic acid in a suitable solvent to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a solution like 0.15 M potassium chloride.
- **Titration Setup:** Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.
- **Titration:** Gradually add a standardized titrant (e.g., 0.1 M NaOH) in small increments.
- **Data Collection:** Record the pH value after each addition of titrant, ensuring the reading is stable.
- **Analysis:** Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the acid has been neutralized.

Workflow for pKa Determination



Workflow for LogP Determination





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